![molecular formula C19H22N2 B14635531 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- CAS No. 54171-89-0](/img/structure/B14635531.png)
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and two phenyl groups. This compound is part of the diazabicyclo family, known for their diverse applications in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde . The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . This interaction involves binding to specific sites on the receptor, altering its conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the phenyl groups, making it less hydrophobic and potentially less effective in certain applications.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Contains methyl groups instead of phenyl groups, which can affect its reactivity and binding properties.
Uniqueness
The presence of phenyl groups in 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins, making it a more potent modulator in biological systems compared to its analogs.
Propiedades
Número CAS |
54171-89-0 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3,7-diphenyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H22N2/c1-3-7-18(8-4-1)20-12-16-11-17(13-20)15-21(14-16)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2 |
Clave InChI |
VAWZUYBFDSWLKY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1CN(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


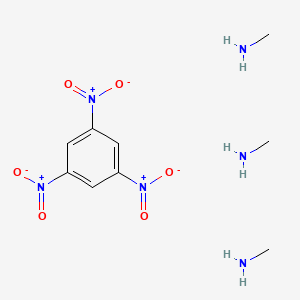
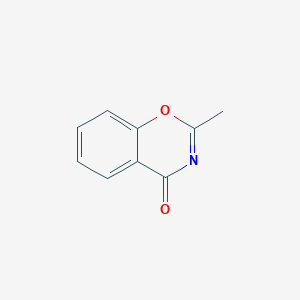

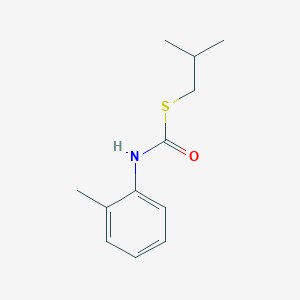
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
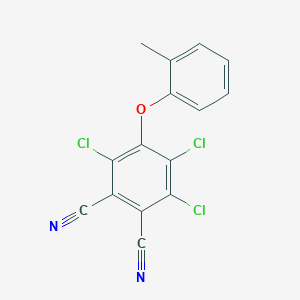
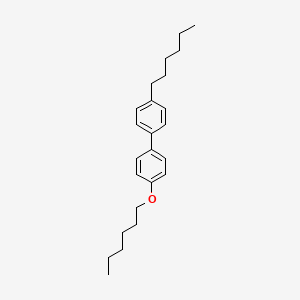
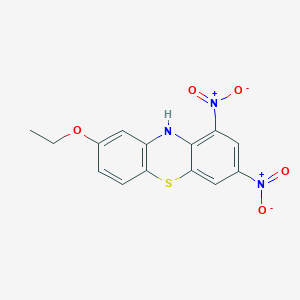
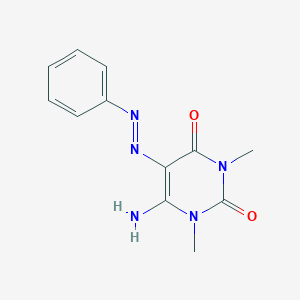
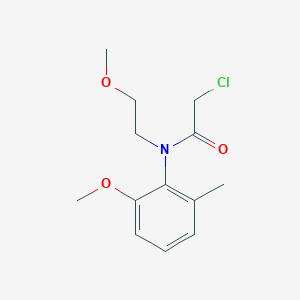
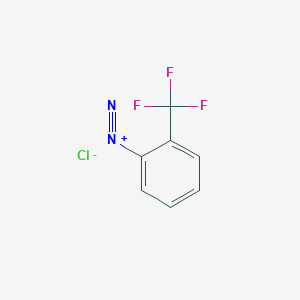
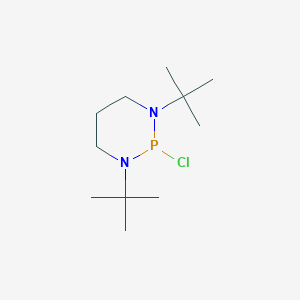
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
